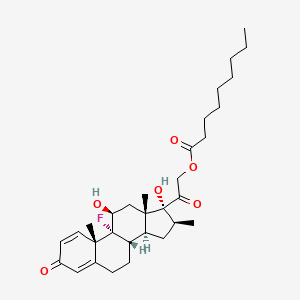
3-beta-D-Ribofuranosyluridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-beta-D-Ribofuranosyluridine is a nucleoside analog that plays a significant role in various biological processes. It is composed of a ribose sugar attached to a uridine base. This compound is commonly found in living organisms and is involved in the synthesis of RNA, which is crucial for encoding, transmitting, and expressing genetic information .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-beta-D-Ribofuranosyluridine typically involves the coupling of a nucleophilic pyrimidine base with a derivative of ribose that is electrophilic at the anomeric carbon. One common method includes the use of acyl-protected ribose to selectively form the beta-nucleoside .
Industrial Production Methods: Industrial production of this compound often employs enzymatic synthesis due to its specificity and efficiency. Enzymes such as nucleoside phosphorylases are used to catalyze the reaction between ribose-1-phosphate and uracil, resulting in the formation of the desired nucleoside .
化学反应分析
Types of Reactions: 3-beta-D-Ribofuranosyluridine undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of uridine derivatives.
Reduction: Reduction reactions can modify the uridine base, altering its biological activity.
Substitution: Substitution reactions often involve the replacement of functional groups on the ribose or uridine moiety.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are frequently used.
Substitution: Conditions for substitution reactions vary but often involve nucleophilic reagents and catalysts.
Major Products: The major products formed from these reactions include various uridine analogs and derivatives, which can have different biological activities and applications .
科学研究应用
3-beta-D-Ribofuranosyluridine has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex ribose derivatives.
Biology: The compound is essential for studying RNA synthesis and function.
Industry: It is used in the production of nucleoside-based pharmaceuticals and as a biochemical reagent.
作用机制
The mechanism of action of 3-beta-D-Ribofuranosyluridine involves its incorporation into RNA, where it can interfere with normal RNA synthesis and function. This can lead to the inhibition of viral replication or the induction of apoptosis in cancer cells. The molecular targets include RNA polymerases and other enzymes involved in RNA metabolism .
相似化合物的比较
Uridine: A naturally occurring nucleoside with similar structure but different biological activity.
Cytidine: Another nucleoside analog with distinct applications in medicine and research.
Uniqueness: this compound is unique due to its specific structure, which allows it to be incorporated into RNA rather than DNA. This specificity makes it particularly useful in studies related to RNA synthesis and function, as well as in the development of RNA-targeted therapies .
属性
分子式 |
C14H20N2O10 |
|---|---|
分子量 |
376.32 g/mol |
IUPAC 名称 |
1,3-bis[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione |
InChI |
InChI=1S/C14H20N2O10/c17-3-5-8(20)10(22)12(25-5)15-2-1-7(19)16(14(15)24)13-11(23)9(21)6(4-18)26-13/h1-2,5-6,8-13,17-18,20-23H,3-4H2/t5-,6-,8-,9-,10-,11-,12-,13-/m1/s1 |
InChI 键 |
MGZQQQIXHKHRJT-JXHPLLHESA-N |
手性 SMILES |
C1=CN(C(=O)N(C1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O)[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O |
规范 SMILES |
C1=CN(C(=O)N(C1=O)C2C(C(C(O2)CO)O)O)C3C(C(C(O3)CO)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


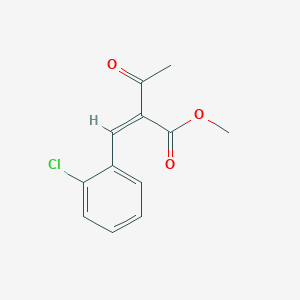
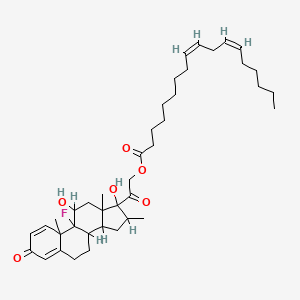

![(Z)-4-[[7-(Dimethylamino)-4-methyl-2-oxo-2H-1-benzopyran-3-yl]amino]-4-oxo-2-butenoic Acid](/img/structure/B13413629.png)
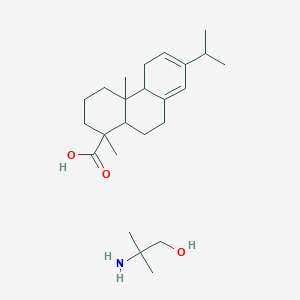
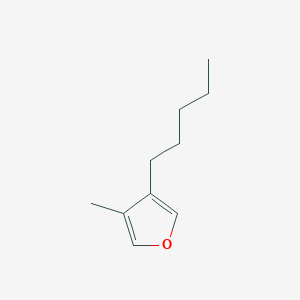

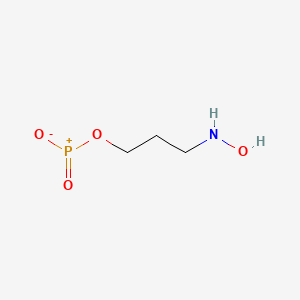

![2-[3-[(4-fluorophenyl)methyl]-2-methyl-5-nitroimidazol-4-yl]sulfanylacetonitrile](/img/structure/B13413650.png)
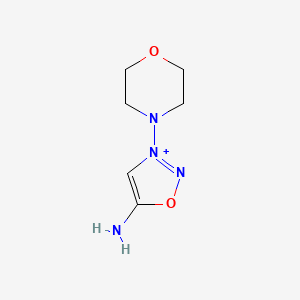
![2-(1,1-Dioxido-3-oxobenzo[d]isothiazol-2(3h)-yl)acetyl chloride](/img/structure/B13413660.png)
![6-[[10,13-dimethyl-17-[5-oxo-5-(2-sulfoethylamino)pentan-2-yl]-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B13413661.png)
